molecular formula C20H22N4O2 B1224524 N-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)-4-quinazolinamine

N-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)-4-quinazolinamine

Cat. No. B1224524
M. Wt: 350.4 g/mol
InChI Key: ZIDQHHIURCUZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)-4-quinazolinamine is a member of quinazolines.

Scientific Research Applications

Antimalarial Activity

N-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)-4-quinazolinamine and its derivatives have been studied for their antimalarial properties. A notable compound, 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717), exhibits high antimalarial activity, positioning it as a promising drug lead in the fight against malaria (Mizukawa et al., 2021).

Antiproliferative Activity

AG-1478, a closely related compound (N-(3-chlorophenyl)-6,7-dimethoxy-4-quinazolinamine), shows significant antiproliferative activity both in vitro and in vivo. This compound has garnered attention for its potential in biopharmaceutical applications due to its broad spectrum of activities (Khattab et al., 2016).

CCR4 Antagonism

Compounds structurally similar to this compound have been investigated for their potential as CC chemokine receptor-4 (CCR4) antagonists. These compounds, including N-cycloheptyl-6,7-dimethoxy-2-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazolin-4-amine, exhibit significant potency and have demonstrated anti-inflammatory activity in murine models of acute dermatitis (Yokoyama et al., 2008; Yokoyama et al., 2009).

Antiviral Properties

A novel scaffold related to this chemical structure, DPQ (6,7-dimethoxy-2-(1-piperazinyl)-4-quinazolinamine), was discovered to bind specifically to the influenza A virus RNA promoter, demonstrating antiviral activity against influenza viruses (Lee et al., 2014).

Inhibition of Nitric Oxide Synthase

Derivatives of 1,2-dihydro-4-quinazolinamines, closely related to the target compound, have been found to be potent and highly selective inhibitors of inducible nitric oxide synthase (i-NOS). These compounds have shown efficacy in both acute and chronic animal models of inflammatory disease (Tinker et al., 2003).

Antibacterial Properties

A series of N2,N4-disubstituted quinazoline-2,4-diamines, similar in structure to the target compound, have shown promise as antibacterial agents, particularly against multidrug-resistant Staphylococcus aureus. These compounds exhibit minimum inhibitory concentrations in the low micromolar range and have demonstrated in vivo effectiveness (Van Horn et al., 2014).

Optoelectronic Applications

Quinazolines, including derivatives of this compound, have been researched for their applications in optoelectronic materials. These compounds are valuable in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018).

properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-pyrrolidin-1-ylquinazolin-4-amine

InChI

InChI=1S/C20H22N4O2/c1-25-14-9-10-17(18(13-14)26-2)21-19-15-7-3-4-8-16(15)22-20(23-19)24-11-5-6-12-24/h3-4,7-10,13H,5-6,11-12H2,1-2H3,(H,21,22,23)

InChI Key

ZIDQHHIURCUZOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)N4CCCC4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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